4-Pyridylcarbinol N-oxide

Description

The exact mass of the compound 4-Pyridylmethanol N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176879 | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-75-4 | |

| Record name | 4-Pyridinemethanol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridylmethanol N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pyridylcarbinol N-oxide chemical structure and properties

An In-depth Technical Guide to 4-Pyridylcarbinol N-oxide: Structure, Properties, and Applications

Introduction: The Strategic Importance of the N-O Moiety

In the landscape of medicinal chemistry and materials science, pyridine N-oxides represent a class of compounds with unique and highly valuable properties. The introduction of an N-oxide functional group to a pyridine ring fundamentally alters its electronic character, reactivity, and physicochemical properties. This transformation converts the electron-deficient pyridine nucleus into a system with significant electron-donating capabilities, unlocking novel synthetic pathways and biomedical applications.[1][2][3]

This guide focuses on a specific, yet significant, member of this class: this compound. Also known as (1-oxidopyridin-1-ium-4-yl)methanol or 4-(Hydroxymethyl)pyridine 1-oxide, this molecule combines the characteristic N-oxide functionality with a primary alcohol group, making it a versatile building block for drug development and crystal engineering.[4][5] We will explore its core chemical structure, physicochemical properties, synthesis, and pivotal applications, providing researchers and drug development professionals with a comprehensive technical overview.

PART 1: Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation of its application. This compound is a crystalline solid at room temperature, possessing a unique electronic distribution that dictates its behavior.[6]

Molecular Structure

The structure features a pyridine ring where the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen. A hydroxymethyl (-CH₂OH) group is substituted at the 4-position of the ring.

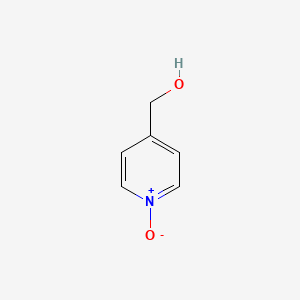

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The key properties of this compound are summarized below. The N-oxide group significantly increases the molecule's polarity and hydrogen bonding capacity compared to its parent compound, 4-pyridylcarbinol.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂ | [4][6] |

| Molecular Weight | 125.13 g/mol | [4][6] |

| Appearance | Crystals | [6] |

| Melting Point | 124-127 °C (lit.) | [6] |

| CAS Number | 22346-75-4 | [4][6] |

| SMILES String | OCc1cc--INVALID-LINK--cc1 | [6] |

| InChI Key | ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | [4][6] |

| Topological Polar Surface Area | 45.7 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. For this compound, characteristic spectral data are available from various databases.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H stretch from the alcohol, C-H stretches from the aromatic ring, and a strong band associated with the N-O moiety.[4] The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides.[2]

PART 2: Synthesis and Reactivity

The synthesis of pyridine N-oxides is a well-established field, with the oxidation of the parent pyridine being the most common route. This transformation is pivotal as it modulates the ring's reactivity, making positions 2 and 4 susceptible to both nucleophilic and electrophilic attack.[3][8][9]

General Synthesis: N-Oxidation of Pyridines

The conversion of a pyridine derivative to its corresponding N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen. Common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[2][10][11] The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yield and purity.

Caption: Generalized workflow for the synthesis of Pyridine N-oxides.

Representative Experimental Protocol (General)

This protocol is a generalized representation for the N-oxidation of a pyridine substrate, based on common laboratory procedures.[2][10]

-

Preparation: Dissolve the starting pyridine compound (e.g., 4-pyridylcarbinol) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

-

Oxidation: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) to the stirred solution, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-oxide.

Chemical Reactivity

The N-oxide group dramatically alters the pyridine ring's reactivity. While the parent pyridine ring is electron-deficient and generally resistant to electrophilic substitution, the N-oxide functionality can donate electron density into the ring, activating the 4-position (and 2-position) towards electrophiles.[1][8] Conversely, the polarized N-O bond facilitates nucleophilic substitution at the 2- and 4-positions, often after activation of the oxygen atom with an electrophile (e.g., an acid anhydride).[3][12] This dual reactivity makes pyridine N-oxides, including this compound, powerful synthetic intermediates.

PART 3: Applications in Drug Development and Research

The unique properties of the N-oxide group make it a "privileged" functional group in medicinal chemistry. Its inclusion in a molecule can profoundly and beneficially impact its biological and pharmaceutical properties.[7]

Enhancing Physicochemical Properties and Use as Coformers

A primary challenge in drug development is overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs). The highly polar N-oxide group can form strong hydrogen bonds, significantly enhancing the water solubility of a parent molecule.[5][7]

Furthermore, pyridine N-oxides, including 4,4′-bipyridine-N,N′-dioxide, have been successfully used as "coformers".[5][13] In this strategy, the N-oxide is co-crystallized with an API. The robust hydrogen bonds formed between the N-oxide oxygen and hydrogen bond donors on the drug molecule (like -OH or -COOH groups) create a stable, new crystalline solid (a cocrystal) with improved properties such as solubility, stability, and bioavailability.[5][13] The hydroxymethyl group on this compound provides an additional site for hydrogen bonding, enhancing its potential as a versatile coformer.

Role as Prodrugs and Bioactive Molecules

The N-oxide moiety can be metabolically reduced back to the parent pyridine in vivo.[7] This property is exploited in the design of prodrugs. For instance, an N-oxide derivative of a drug might be more soluble or have better absorption characteristics. Once absorbed, it is reduced by enzymes (such as cytochrome P450 reductases) to release the active parent drug.

This reductive activation is particularly relevant for developing hypoxia-activated prodrugs for cancer therapy.[5][7] Solid tumors often have regions of low oxygen (hypoxia), where reductase enzyme activity is high. An N-oxide prodrug can be designed to be stable in normal tissues but selectively reduced and activated in the hypoxic tumor environment, leading to targeted drug release and reduced systemic toxicity.[5]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[6]

-

Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling. Avoid breathing dust.[15] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]

GHS Hazard Information

| Code(s) | Statement | Classification |

| H315 | Causes skin irritation | Skin Irritant, Cat. 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Cat. 2 |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |

Source: Aggregated GHS information.[4][6]

Conclusion

This compound is more than just a simple derivative of pyridine. The strategic placement of the N-oxide and hydroxymethyl groups creates a molecule of significant interest for synthetic chemists, materials scientists, and pharmaceutical researchers. Its dual reactivity, potent hydrogen bonding capabilities, and metabolic lability make it a valuable building block for creating novel compounds and a powerful tool for modulating the properties of active pharmaceutical ingredients. As research into cocrystals, prodrugs, and advanced materials continues to grow, the utility and importance of versatile molecules like this compound are set to expand further.

References

- 1. youtube.com [youtube.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. baranlab.org [baranlab.org]

- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-吡啶基甲醇 N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 11. N-oxide synthesis by oxidation [organic-chemistry.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Pyridylcarbinol N-oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pyridylcarbinol N-oxide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The N-oxide functional group imparts unique physicochemical properties, such as increased polarity and hydrogen bonding capability, making it a valuable synthon for modifying drug candidates to improve solubility and pharmacokinetic profiles.[1][2] This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a multi-technique analytical workflow for unambiguous structural verification and purity assessment.

Introduction: The Strategic Role of the N-Oxide Moiety

Pyridine N-oxides represent a class of compounds where the nitrogen atom of the pyridine ring is oxidized. This seemingly simple structural modification dramatically alters the electronic and physical properties of the parent heterocycle. The N-O bond is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen.[1] This zwitterionic character is key to its utility.

In the context of drug development, introducing an N-oxide group can:

-

Enhance Aqueous Solubility: The polar N-O group can act as a strong hydrogen bond acceptor, improving the solubility of poorly soluble parent compounds.[1][2]

-

Modulate Basicity: N-oxidation significantly reduces the basicity of the pyridine nitrogen, which can be crucial for tuning the pKa of a drug molecule and affecting its absorption and distribution.[3]

-

Serve as a Prodrug Moiety: In certain biological environments, particularly hypoxic conditions found in tumors, N-oxides can be enzymatically reduced back to the parent pyridine, offering a strategy for targeted drug release.[1][2]

-

Act as a Coformer in Cocrystals: The strong hydrogen bonding capability makes pyridine N-oxides excellent coformers for creating pharmaceutical cocrystals with improved physical properties like stability and dissolution rate.[2][4]

This compound, specifically, combines the features of the pyridine N-oxide core with a reactive hydroxymethyl group, making it a versatile intermediate for further chemical elaboration.

Synthesis of this compound

The primary route to this compound is the direct oxidation of the nitrogen atom in the starting material, 4-Pyridylcarbinol (also known as 4-pyridinemethanol).

The Chemistry of N-Oxidation

The synthesis is an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are highly effective reagents for this transformation due to the presence of a weak O-O bond and an electrophilic oxygen atom.[3][5]

The general mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the pyridine nitrogen.

Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using m-CPBA, a common and effective oxidizing agent.[6]

Materials:

-

4-Pyridylcarbinol (4-pyridinemethanol, C₆H₇NO, MW: 109.13 g/mol )[7][8]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Pyridylcarbinol (e.g., 5.0 g, 45.8 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Causality: DCM is chosen as the solvent for its ability to dissolve both the starting material and the reagent, and for its relative inertness. The reaction is initiated at 0 °C to control the initial exotherm and prevent potential side reactions.

-

-

Addition of Oxidant: To the stirred, cooled solution, add m-CPBA (e.g., 1.1 equivalents, ~11.5 g of 77% purity) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Causality: A slight excess of m-CPBA ensures complete conversion of the starting material. Slow, portion-wise addition is critical for temperature management.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.

-

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by slowly adding saturated NaHCO₃ solution (~50 mL) to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA. Separate the organic layer.

-

Causality: The basic wash removes acidic components into the aqueous layer, simplifying purification.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL) to recover any dissolved product. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water, and MgSO₄ removes the last traces of moisture before solvent removal.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound as a crystalline solid.

Characterization: A Self-Validating Analytical System

Confirming the identity and purity of the synthesized this compound requires a combination of analytical techniques. Each method provides a piece of structural evidence, and together they form a self-validating system that unambiguously confirms the target compound.

Physical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Result | Interpretation & Rationale |

| Physical Appearance | State | Crystalline solid | Consistent with a pure organic compound. |

| Melting Point | Range | 124-127 °C | A sharp melting point range indicates high purity. |

| Mass Spectrometry | Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol [9] | ||

| [M+H]⁺ (ESI-MS) | m/z ≈ 126.05 | Confirms the molecular mass of the compound. | |

| IR Spectroscopy | N-O Stretch | ~1250 cm⁻¹ | Key indicator. This strong band is characteristic of the N-O bond in pyridine N-oxides.[10] |

| O-H Stretch | 3100-3400 cm⁻¹ (broad) | Confirms the presence of the alcohol (carbinol) group. | |

| C-H (Aromatic) | ~3050 cm⁻¹ | Indicates the aromatic ring protons. | |

| ¹H NMR Spectroscopy | δ ~8.2 ppm (d, 2H) | Protons at C2 and C6 | The N-oxide group strongly deshields the ortho protons (α-protons) compared to the starting material. |

| δ ~7.3 ppm (d, 2H) | Protons at C3 and C5 | The meta protons (β-protons) are also deshielded, but to a lesser extent. | |

| δ ~4.7 ppm (s, 2H) | Methylene protons (-CH₂-) | Protons of the hydroxymethyl group. | |

| δ ~5.5 ppm (s, 1H) | Hydroxyl proton (-OH) | Often broad and may exchange with D₂O. | |

| ¹³C NMR Spectroscopy | δ ~148 ppm | C4 (bearing -CH₂OH) | |

| δ ~139 ppm | C2, C6 | The N-oxide group significantly influences the chemical shifts of the ring carbons. | |

| δ ~126 ppm | C3, C5 | ||

| δ ~62 ppm | -CH₂OH | Carbon of the hydroxymethyl group. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used. Data is referenced against typical values for pyridine N-oxide derivatives.[9][11]

Conclusion for the Researcher

The synthesis of this compound via direct oxidation of 4-Pyridylcarbinol is a straightforward and high-yielding process. The key to success lies in controlled reaction conditions and thorough purification. The multi-faceted characterization workflow presented herein provides a robust system for verifying the product's identity and purity, ensuring its suitability for subsequent applications in drug discovery and materials science. The unique properties imparted by the N-oxide functionality make this compound and its derivatives a compelling area for continued research and development.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Pyridylcarbinol N-oxide: Synthesis, Properties, and Applications for the Research Professional

Introduction

4-Pyridylcarbinol N-oxide, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate. This modification activates the pyridine ring for certain transformations while also offering a handle for further chemical manipulation. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, chemical behavior, and applications, with a focus on providing actionable insights for laboratory professionals.

Core Properties of this compound

A clear understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22346-75-4 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Crystals | |

| Melting Point | 124-127 °C | |

| Synonyms | 4-Pyridinemethanol N-oxide, 4-(Hydroxymethyl)pyridine 1-oxide | [1] |

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the synthesis of this compound is the direct oxidation of the corresponding pyridine precursor, 4-pyridylcarbinol. This transformation is typically achieved using a peroxy acid. The N-oxide functionality arises from the electrophilic attack of an oxygen atom from the peroxy acid onto the lone pair of electrons of the pyridine nitrogen.

Experimental Protocol: N-Oxidation of 4-Pyridylcarbinol

This protocol is adapted from established procedures for the N-oxidation of pyridines.[2][3]

Materials:

-

4-Pyridylcarbinol

-

m-Chloroperoxybenzoic acid (m-CPBA) (or peracetic acid)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridylcarbinol in dichloromethane (DCM).

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C. The molar ratio of the pyridine compound to m-CPBA is typically 1:1.1 to ensure complete conversion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid for N-oxidation. Peracetic acid is also effective but can be more hazardous to handle.[2]

-

Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.

-

Temperature Control: The initial cooling is crucial to control the exothermic nature of the oxidation reaction.

-

Aqueous Work-up: The use of sodium bicarbonate is essential to remove the acidic byproduct, facilitating the isolation of the neutral N-oxide product.

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The presence of both the N-oxide and the primary alcohol functionalities makes this compound a versatile building block in organic synthesis.

-

Reactions at the N-Oxide: The N-oxide group activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic substitution. It can also be readily deoxygenated to regenerate the parent pyridine, making it a useful directing group.

-

Reactions of the Carbinol Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic displacement.

Applications in Research and Drug Development

Pyridine N-oxides are a significant class of compounds in medicinal chemistry, and this compound is a valuable precursor in this field.

-

Improving Physicochemical Properties: The N-oxide group is more polar than the parent pyridine, which can lead to increased aqueous solubility of drug candidates.

-

Prodrug Strategies: In some cases, the N-oxide can be metabolically reduced in vivo to the active parent pyridine. This is particularly relevant in the development of hypoxia-activated prodrugs, where the low-oxygen environment of tumors can facilitate this reduction.

-

Bioisosteric Replacement: The N-oxide moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

-

Synthetic Intermediate: As a bifunctional molecule, this compound can be elaborated into more complex structures with potential therapeutic applications. The N-oxide can be used to direct substitution on the pyridine ring, while the carbinol provides a site for linking to other molecular fragments.

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a scaffold in drug discovery programs targeting a range of diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. A dust mask is recommended when handling the solid material.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

Conclusion

This compound is a valuable and versatile compound for chemical synthesis and drug discovery. Its synthesis is straightforward, and its dual functionality provides multiple avenues for chemical modification. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is key to unlocking its full potential as a building block for novel and complex molecules with desired biological activities.

References

Introduction: The Structural and Functional Significance of 4-Pyridylcarbinol N-oxide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Pyridylcarbinol N-oxide

This compound, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] With the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , its structure incorporates both a hydrophilic hydroxymethyl group and a polar N-oxide moiety on a pyridine scaffold.[1] The N-oxide group fundamentally alters the electronic properties of the pyridine ring, acting as an electron-donating group through resonance while exhibiting inductive electron withdrawal. This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis and unique ligands in coordination chemistry.[2][3]

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features from both a theoretical and practical standpoint.

Figure 1: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The introduction of the N-oxide functionality dramatically influences the chemical environment of the pyridine ring protons and carbons.

¹H NMR Spectroscopy: Unraveling the Aromatic System

The N-oxide group exerts a strong deshielding effect on the protons in the ortho (C2, C6) and para (C4) positions. However, in 4-substituted N-oxides, the most significant effect is observed at the C2 and C6 positions. Compared to the parent 4-pyridylcarbinol, the α-protons (H2, H6) of the N-oxide derivative are shifted significantly downfield, while the β-protons (H3, H5) are less affected. This is a hallmark of N-oxidation in pyridines.[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~8.1-8.3 | Doublet (d) | ~6.5-7.0 |

| H-3, H-5 | ~7.2-7.4 | Doublet (d) | ~6.5-7.0 |

| -CH ₂-OH | ~4.7 | Singlet (s) | - |

| -CH₂-OH | Variable | Broad Singlet (br s) | - |

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note: Exact values may vary based on solvent and spectrometer frequency. Data is inferred from typical values for 4-substituted pyridine N-oxides.[4]

Expert Insights: The two sets of aromatic protons appear as distinct doublets, characteristic of a symmetrically 1,4-disubstituted aromatic ring. The downfield shift of the H-2/H-6 protons to >8.0 ppm is a direct consequence of the inductive electron withdrawal and anisotropy of the N⁺-O⁻ bond. The methylene protons (-CH₂) appear as a sharp singlet, as adjacent proton coupling is absent. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the N-oxide group are also clearly reflected in the ¹³C NMR spectrum. The C4 carbon, directly bonded to the N-oxide in a para relationship, experiences significant deshielding. The C2 and C6 carbons are also deshielded, while the C3 and C5 carbons are comparatively shielded.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~148-150 |

| C-2, C-6 | ~138-140 |

| C-3, C-5 | ~125-127 |

| -C H₂-OH | ~62-64 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. Note: Data is inferred from known values for pyridine N-oxide and its derivatives.[1][4][5]

Expert Insights: The most downfield signal is attributed to C-4, a direct result of its attachment to the electron-withdrawing hydroxymethyl group and its para relationship to the N-oxide. The chemical shift of the methylene carbon (~63 ppm) is typical for a primary alcohol attached to an aromatic system. These assignments provide a definitive carbon fingerprint of the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule. For this compound, the key diagnostic peaks confirm the presence of the hydroxyl group, the aromatic ring, and the defining N-O bond.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400-3100 | Strong, Broad | O-H stretch (hydroxyl group, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | N-O stretch (characteristic of pyridine N-oxides) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 3: Key Infrared Absorption Bands for this compound.[1][6]

Expert Insights: The most crucial absorption for confirming the N-oxide functionality is the strong band around 1250 cm⁻¹. This N-O stretching vibration is a reliable indicator of successful oxidation.[6] The broad O-H stretch centered around 3300 cm⁻¹ is indicative of intermolecular hydrogen bonding, expected for a crystalline solid with a hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with the C-O stretch of the primary alcohol, completes the structural confirmation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to show a prominent protonated molecular ion.

| m/z Value | Proposed Ion | Notes |

| 126.05 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for [C₆H₈NO₂]⁺ is 126.0555. |

| 110.06 | [M+H - O]⁺ | Loss of the N-oxide oxygen atom (16 Da), a characteristic fragmentation. |

| 108.04 | [M+H - H₂O]⁺ | Loss of water from the carbinol group. |

| 95.04 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

Table 4: Expected ESI-MS Fragmentation Data for this compound.

Expert Insights: The primary observation in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 126.[7] A key diagnostic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a significant peak at m/z 110. This [M-16] fragment corresponds to the protonated 4-pyridylcarbinol, confirming the N-oxide precursor. Further fragmentation of the side chain provides additional structural evidence.

Part 4: Experimental Protocol: Synthesis of this compound

A reliable method for preparing pyridine N-oxides is through the oxidation of the corresponding pyridine derivative. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.[8][9]

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-pyridylcarbinol in dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Oxidation: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) to the stirred solution in portions, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure this compound as crystals.

References

- 1. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Potential biological activities of 4-Pyridylcarbinol N-oxide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 4-Pyridylcarbinol N-oxide Derivatives

Introduction

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The N-oxide functional group, consisting of a dative bond between the nitrogen and oxygen atoms, dramatically alters the electronic properties of the parent pyridine ring, enhancing its reactivity and modulating its biological profile.[1] This unique structural feature often leads to compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

This technical guide focuses on the untapped potential of derivatives based on the this compound scaffold. The parent molecule, also known as (1-oxidopyridin-1-ium-4-yl)methanol, possesses a reactive hydroxyl group at the 4-position, making it an ideal starting point for the synthesis of a diverse library of derivatives, such as esters and ethers.[4] While direct research on the biological activities of this compound derivatives is nascent, a prospective analysis based on the well-established structure-activity relationships (SAR) of related pyridine and pyridine N-oxide compounds can provide valuable insights for researchers, scientists, and drug development professionals.

This document serves as a comprehensive resource, offering a forward-looking exploration of the potential therapeutic applications of these derivatives. It provides not only a theoretical framework for their potential biological activities but also detailed, field-proven experimental protocols for their synthesis and evaluation. By combining established principles with practical methodologies, this guide aims to empower researchers to unlock the full potential of the this compound scaffold in the quest for novel therapeutic agents.

Part 1: Synthesis of this compound Derivatives

The journey into the biological potential of this compound derivatives begins with their chemical synthesis. The primary hydroxyl group of the parent molecule is a versatile handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties and biological activity. The most straightforward derivatizations involve the formation of esters and ethers.

A common route to synthesizing esters of this compound involves the reaction of the parent alcohol with a carboxylic acid anhydride.[5] This reaction is typically carried out using an excess of the anhydride, which can also serve as the reaction medium.[5] The reaction is exothermic and can be controlled by careful temperature management.[5] Following the esterification, if the free alcohol is desired, the resulting ester can be hydrolyzed.[5]

The synthesis of ether derivatives can be achieved through various methods, one of which involves the use of an activating agent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to facilitate the addition of alcohols to the pyridine N-oxide.[6] This method is advantageous due to its mild reaction conditions and compatibility with a broad range of substrates.[6]

Below is a generalized workflow for the synthesis of ester and ether derivatives of this compound.

Experimental Protocol: Synthesis of 4-Acetoxy-methylpyridine N-oxide (Ester Derivative)

This protocol describes the synthesis of an acetate ester of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Ice bath

-

Rotary evaporator

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.0 g of this compound in 5 mL of acetic anhydride.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath.

-

Slowly add 20 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Be cautious as this will generate gas.

-

Extract the aqueous layer three times with 20 mL of dichloromethane.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-acetoxy-methylpyridine N-oxide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Anticancer Activities

Pyridine and its derivatives are integral scaffolds in a multitude of anticancer drugs.[2][3] Their mechanism of action is diverse, ranging from the inhibition of kinases and other enzymes crucial for cancer cell proliferation to the induction of apoptosis.[7] The introduction of an N-oxide functionality can further enhance the anticancer potential by altering the molecule's electronic properties, solubility, and ability to interact with biological targets.[1]

Prospective Analysis of this compound Derivatives as Anticancer Agents

Based on the structure-activity relationships of known pyridine-based anticancer agents, it is plausible that derivatives of this compound could exhibit significant cytotoxic activity against various cancer cell lines. The introduction of different ester or ether functionalities at the 4-position could modulate the lipophilicity and steric bulk of the molecule, influencing its ability to penetrate cell membranes and interact with intracellular targets. For instance, the presence of aromatic or heteroaromatic moieties could facilitate π-π stacking interactions with amino acid residues in the active sites of enzymes like kinases.

The general structure-activity relationship for many pyridine derivatives suggests that the presence of electron-withdrawing or hydrogen-bonding groups can enhance anticancer activity.[2] Therefore, derivatization of the hydroxyl group of this compound with moieties containing these features could be a promising strategy for developing potent anticancer compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentration of DMSO should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Compound | Derivative Group (R) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT116 |

| 1 | -COCH₃ | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| 2 | -COPh | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |

| 3 | -CH₂Ph | 25.4 ± 3.2 | 30.1 ± 3.5 | 28.6 ± 2.9 |

| Doxorubicin | (Positive Control) | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.6 ± 0.07 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Potential Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Pyridine derivatives have been explored as anti-inflammatory agents, often targeting key enzymes and signaling pathways involved in the inflammatory process, such as cyclooxygenases (COX) and the NF-κB pathway.[10][11]

Prospective Analysis of the Anti-inflammatory Potential of this compound Derivatives

Derivatives of this compound could potentially exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The structural modifications on the carbinol group can influence the molecule's ability to interact with enzymes such as inducible nitric oxide synthase (iNOS) or to modulate signaling pathways that regulate the expression of inflammatory genes. For example, incorporating moieties known to interact with the active sites of inflammatory enzymes could lead to potent anti-inflammatory agents.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[12]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[13]

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.

Data Presentation:

| Compound | Derivative Group (R) | NO Production Inhibition (%) at 50 µM | IC₅₀ (µM) |

| 1 | -COCH₃ | 45.3 ± 4.1 | > 100 |

| 2 | -COPh | 72.8 ± 6.5 | 35.7 ± 3.2 |

| 3 | -CH₂Ph | 30.1 ± 3.8 | > 100 |

| L-NMMA | (Positive Control) | 95.2 ± 2.3 | 12.5 ± 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Potential Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area, with various compounds exhibiting activity against a range of bacteria and fungi. The N-oxide group can contribute to the antimicrobial effect, potentially through mechanisms such as disrupting cell membrane integrity or inhibiting essential enzymes.[1]

Prospective Analysis of the Antimicrobial Activity of this compound Derivatives

By modifying the hydroxyl group of this compound, it is possible to synthesize derivatives with enhanced antimicrobial properties. The introduction of lipophilic side chains could improve the compounds' ability to penetrate bacterial cell walls. Furthermore, incorporating functional groups known to chelate metal ions or interact with specific bacterial enzymes could lead to potent and selective antimicrobial agents. The structure-activity relationship studies of other pyridine derivatives suggest that the nature and position of substituents on the pyridine ring are crucial for antimicrobial activity.[14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Multi-channel pipette

-

Plate reader (optional, for turbidity measurement)

Procedure:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Cover the plates and incubate at 37°C for 16-20 hours.[17]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

-

Optionally, the turbidity can be measured using a plate reader at 600 nm.

Data Presentation:

| Compound | Derivative Group (R) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| 1 | -COCH₃ | 64 | 128 |

| 2 | -COPh | 32 | 64 |

| 3 | -CH₂Ph | 128 | >128 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct experimental evidence for the biological activities of its derivatives is currently limited, a prospective analysis based on the extensive literature on related pyridine and pyridine N-oxide compounds suggests significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of the carbinol group allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these novel compounds. By systematically derivatizing the this compound core and assessing the biological activities of the resulting molecules, researchers can identify lead compounds for further preclinical and clinical development. The future of drug discovery relies on the exploration of novel chemical spaces, and the derivatives of this compound offer a fertile ground for such endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Safe Handling of 4-Pyridylcarbinol N-oxide

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and precision of laboratory practices. This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Pyridylcarbinol N-oxide, moving beyond a simple recitation of rules to explain the causality behind each recommendation. Our focus is on creating a self-validating system of protocols, grounded in authoritative scientific principles, to ensure both personal safety and the reliability of your research outcomes.

Understanding the Compound: A Physicochemical and Toxicological Profile

This compound (CAS No: 22346-75-4) is a crystalline solid with a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring a pyridine N-oxide moiety, is key to both its synthetic utility and its hazard profile. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain chemical reactions while also influencing its biological activity.[3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Appearance | Crystals | [1] |

| Melting Point | 124-127 °C | [1] |

Toxicological Assessment: The "Why" Behind the Hazard Classifications

This compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[2][4][5][6] Understanding the basis of this irritancy is crucial for appreciating the importance of the handling precautions outlined in this guide.

-

Skin and Eye Irritation: The irritant nature of many pyridine N-oxides stems from their ability to interact with biological macromolecules. While the precise mechanism for this compound is not extensively documented, related compounds are known to be reactive. The polarity of the N-oxide bond can facilitate interactions with cellular membranes and proteins, leading to an inflammatory response. Prolonged or repeated contact can disrupt the skin's natural barrier, leading to dermatitis. In the eyes, the compound can cause significant irritation and potential damage to the cornea.

-

Respiratory Irritation: As a crystalline solid, this compound can be easily aerosolized, especially during weighing and transfer operations. Inhalation of these fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[2][6]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE. This approach, often referred to as the "Hierarchy of Controls," prioritizes eliminating or minimizing the hazard at its source.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control for preventing the inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in situations where there is a higher risk of splashing, such as when working with larger quantities or during reactions that have the potential to become exothermic.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling this compound. It is imperative to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect against accidental spills. The lab coat should be fully buttoned to provide maximum coverage.

-

-

Respiratory Protection: For most routine laboratory operations conducted in a chemical fume hood, respiratory protection is not required. However, in situations where engineering controls are not sufficient to control exposure, such as during a large spill or in an emergency, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the compound.

Handling

-

Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust. Use a spatula to carefully transfer the solid, and avoid pouring it from a height.

-

Hygroscopic Nature: Pyridine N-oxides can be hygroscopic, meaning they absorb moisture from the air.[7] It is recommended to store the compound in a desiccator to maintain its integrity.

-

Thermal Stability: While stable under recommended storage conditions, it is crucial to be aware that pyridine N-oxides can decompose exothermically at elevated temperatures.[8] Avoid uncontrolled heating and be cautious when performing reactions that may generate heat.[8] Thermal decomposition may release toxic fumes, including nitrogen oxides and carbon monoxide.[7]

Storage

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a calm and methodical response is essential. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response

In the case of a spill, the following steps should be taken:

-

Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

-

Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact the institution's emergency response team.

-

Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if necessary.

-

Contain and Clean:

-

For a solid spill, carefully sweep up the material, avoiding the generation of dust. Place the collected material in a labeled, sealed container for disposal.

-

Use an inert absorbent material, such as vermiculite or sand, to absorb any dissolved material.

-

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose of Waste: All contaminated materials, including absorbent materials and PPE, should be disposed of as hazardous waste in accordance with institutional and local regulations.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Workflow Visualization

To further clarify the safety protocols, the following diagrams illustrate key experimental workflows.

Workflow for Weighing and Dissolving this compound

Caption: Step-by-step workflow for safely weighing and dissolving the solid compound.

Logical Flow for Spill Response

Caption: Decision-making flow for responding to a spill of this compound.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a diligent application of established safety protocols. By integrating the principles of the Hierarchy of Controls, utilizing appropriate PPE, and being prepared for potential emergencies, researchers can minimize risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and to remain vigilant in their commitment to safe laboratory practices.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Pyridylmethanol N-oxide | C6H7NO2 | CID 89666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Thermochemical Properties of 4-Pyridylcarbinol N-oxide

Abstract

This technical guide provides a comprehensive analysis of the thermochemical properties of 4-Pyridylcarbinol N-oxide (also known as 4-(hydroxymethyl)pyridine N-oxide), a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of direct experimental thermochemical data for this specific molecule, this guide synthesizes available information on closely related pyridine N-oxide derivatives to provide reliable estimated values for its standard molar enthalpy of formation in the crystalline and gaseous states. Detailed, field-proven methodologies for key experimental techniques, including synthesis and purification, static-bomb combustion calorimetry, and Knudsen effusion mass spectrometry, are presented. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity. This guide aims to serve as a foundational resource for the scientific community, enabling a deeper understanding of the energetic landscape of this important class of compounds.

Introduction: The Significance of this compound

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its dipole moment and modifying its reactivity, making it a versatile building block in organic synthesis.

This compound, with its hydroxymethyl substituent at the 4-position, presents a unique combination of a hydrogen-bond donor and acceptor, alongside the coordination capabilities of the N-oxide group. These structural features are pivotal in its potential applications, influencing its solid-state packing, solubility, and interactions with biological targets. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is critical for process optimization in chemical synthesis and for the rational design of novel therapeutic agents.

This guide provides a detailed exploration of the thermochemical landscape of this compound, offering both theoretical estimations and practical experimental protocols to empower researchers in their scientific endeavors.

Synthesis and Purification of this compound

The reliable determination of thermochemical properties is predicated on the availability of a pure, well-characterized sample. The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 4-Pyridylcarbinol, followed by its N-oxidation.

Synthesis of 4-Pyridylcarbinol

A common and efficient method for the synthesis of 4-Pyridylcarbinol involves the reduction of 4-pyridinecarboxaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in ethanol (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the reduction reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. This portion-wise addition is crucial to prevent a runaway reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove any residual water, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Pyridylcarbinol can be purified by recrystallization from a solvent mixture like toluene/hexane to yield a white crystalline solid[1].

N-Oxidation of 4-Pyridylcarbinol

The N-oxidation of the pyridine ring is a critical step to yield the target compound. Peroxy acids are commonly employed for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 4-Pyridylcarbinol (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidant Addition: At room temperature, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise to the solution. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC[2].

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound as a crystalline solid[3][4].

Experimental Determination of Thermochemical Properties

The determination of the standard molar enthalpy of formation (ΔfH°m) of a solid organic compound typically involves a combination of combustion calorimetry to obtain the enthalpy of combustion (ΔcH°m) and a method to determine the enthalpy of sublimation (ΔsubH°m).

Static-Bomb Combustion Calorimetry

Static-bomb combustion calorimetry is a precise technique for measuring the heat released during the complete combustion of a substance in a constant-volume vessel.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is measured with high precision. The energy of combustion at constant volume (ΔcU°m) is then calculated, from which the standard enthalpy of combustion (ΔcH°m) and subsequently the standard enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived.

Experimental Protocol:

-

Sample Preparation: A pellet of the crystalline this compound (typically 0.5-1.0 g) is prepared and its mass is accurately determined.

-

Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is attached to the electrodes, making contact with the sample to ensure ignition. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

-

Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion to accurately determine the temperature change.

-